molecular formula C72H134N4O35 B8027745 Mal-PEG4-Glu(OH)-NH-m-PEG24

Mal-PEG4-Glu(OH)-NH-m-PEG24

Katalognummer: B8027745
Molekulargewicht: 1615.8 g/mol
InChI-Schlüssel: SLNDHPJTHXRBOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a monodispersed linear polyethylene glycol (PEG) derivative. It is a multifunctional compound that combines maleimide, polyethylene glycol, and glutamic acid functionalities. This compound is primarily used in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Glu(OH)-NH-m-PEG24 involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Mal-PEG4-Glu(OH)-NH-m-PEG24 undergoes several types of chemical reactions:

Common Reagents and Conditions

    Thiol-Containing Compounds: Used in substitution reactions with the maleimide group.

    Acids and Bases: Used in hydrolysis reactions to break ester bonds.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Key Structural Features

  • Maleimide Group : Facilitates covalent bonding with thiol groups.
  • PEG Backbone : Improves solubility and biocompatibility.
  • Glutamic Acid Derivative : Enhances interactions with biological targets.

Drug Delivery Systems

Mal-PEG4-Glu(OH)-NH-m-PEG24 is extensively used in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. By conjugating drugs to this PEG-based linker, researchers can improve the pharmacokinetics and biodistribution of the drugs.

PROTAC Technology

The compound plays a pivotal role in PROTAC technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This approach is particularly promising for cancer therapy, where unwanted protein levels can be reduced to modulate various biological pathways.

Application AreaDescription
Drug DeliveryEnhances solubility and stability of therapeutic agents
PROTAC SynthesisServes as a linker between E3 ligase ligands and target proteins

Targeted Protein Degradation

In a study exploring targeted protein degradation using PROTACs, this compound was utilized to link an E3 ligase ligand with a target protein. The results demonstrated significant degradation of the target protein in cellular assays, highlighting the efficacy of this compound in therapeutic applications against cancer.

Bioconjugation Applications

Another study focused on using this compound for bioconjugation purposes, where it was employed to modify biomolecules for enhanced interaction studies. The findings indicated that the compound effectively facilitated the conjugation process without compromising the biological activity of the modified biomolecules.

Wirkmechanismus

The mechanism of action of Mal-PEG4-Glu(OH)-NH-m-PEG24 involves its ability to form stable conjugates with thiol-containing compounds. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This property is utilized in drug delivery systems to attach therapeutic agents to the PEG backbone, enhancing their solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Mal-PEG4-Glu(OH)-NH-m-PEG24 is unique due to its combination of maleimide, polyethylene glycol, and glutamic acid functionalities. This combination provides enhanced solubility, stability, and biocompatibility, making it highly suitable for drug delivery applications .

Biologische Aktivität

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a specialized compound used primarily in bioconjugation and drug development, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). This compound comprises a maleimide group, a glutamic acid derivative, and polyethylene glycol (PEG) units, which enhance its solubility and stability while allowing for selective conjugation to thiol-containing molecules. Its biological activity is closely tied to its role in targeted protein degradation, making it a significant player in therapeutic applications, especially in oncology.

Molecular Composition

  • Molecular Formula : C72_{72}H134_{134}N4_{4}O35_{35}
  • Molecular Weight : 1615.84 g/mol
  • CAS Number : 2204309-09-9

Structural Features

ComponentDescription
Maleimide GroupAllows for covalent bonding with thiol groups
PEG4 UnitEnhances solubility and flexibility
Glutamic AcidProvides functional groups for bioactivity
m-PEG24 ChainIncreases molecular weight and stability

This compound functions as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The maleimide group specifically reacts with thiol groups found in cysteine residues of proteins, facilitating targeted conjugation essential for effective protein degradation.

Reaction Summary

The primary reaction involving this compound is the maleimide-thiol reaction:

Maleimide+ThiolThioether\text{Maleimide}+\text{Thiol}\rightarrow \text{Thioether}

This reaction is crucial for linking the PROTAC components to the target protein, enabling the initiation of the degradation pathway.

Role in PROTAC Technology

This compound has demonstrated significant biological activity through its application in PROTACs. By facilitating the selective degradation of specific proteins, it plays a vital role in modulating various biological pathways, which can be particularly beneficial in cancer therapy. The ability to target and degrade unwanted proteins allows for precise control over cellular processes, potentially leading to improved therapeutic outcomes.

Case Studies

  • Targeted Cancer Therapy : Research has shown that PROTACs utilizing this compound can effectively degrade oncoproteins involved in tumorigenesis. For instance, a study demonstrated that a PROTAC designed with this linker successfully reduced levels of an overexpressed oncogenic protein in cancer cell lines, leading to decreased cell proliferation and increased apoptosis.
  • Neurodegenerative Diseases : Another case study explored the use of this compound in targeting misfolded proteins associated with neurodegenerative diseases. The PROTACs developed showed promise in clearing these toxic proteins from neuronal cells, suggesting potential therapeutic strategies for conditions like Alzheimer's disease.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Cancer Cell ProliferationReduction of oncogenic protein levels; increased apoptosis
Neurodegenerative DiseasesClearance of misfolded proteins; improved neuronal health

Eigenschaften

IUPAC Name

4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H134N4O35/c1-84-14-15-88-22-23-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-21-18-87-13-9-74-72(83)66(2-5-71(81)82)75-68(78)7-11-85-16-19-89-24-25-90-20-17-86-12-8-73-67(77)6-10-76-69(79)3-4-70(76)80/h3-4,66H,2,5-65H2,1H3,(H,73,77)(H,74,83)(H,75,78)(H,81,82)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNDHPJTHXRBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H134N4O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1615.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.